molecular formula C16H15FN2O4S B2747800 benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate CAS No. 2034544-13-1

benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate

Cat. No.: B2747800
CAS No.: 2034544-13-1
M. Wt: 350.36
InChI Key: BJODGEHSBRHRDZ-UHFFFAOYSA-N
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Description

Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate is a chemical compound distinguished by its unique structural configuration, which incorporates fluorine, methyl, and dioxidobenzo thiadiazole moieties. This compound holds potential for various applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate involves a multi-step organic synthesis approach:

  • Starting Materials: : Benzyl chloride, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, and sodium acetate.

  • Reaction Conditions: : Typically, the reaction is carried out in anhydrous conditions with appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM), using catalysts like potassium carbonate (K2CO3) or sodium iodide (NaI).

  • Steps

    • Initial formation of the acetoxy intermediate.

    • Substitution reaction to introduce the benzyl group.

    • Final purification through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. Employing continuous flow reactors and automated processes can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate can participate in several chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidative derivatives, often catalyzed by agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Selective reduction can target specific functional groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring and ester functionalities are prone to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).

  • Catalysts: : Potassium carbonate (K2CO3), sodium iodide (NaI).

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure while introducing new functional groups.

Scientific Research Applications

Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate finds utility in multiple scientific research areas:

Chemistry

  • Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Reactivity Studies: : Helps in understanding reaction mechanisms and exploring new synthetic pathways.

Biology

  • Biological Activity: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • Pharmacological Research: : Explored as a potential pharmacophore in the development of new therapeutic agents.

Industry

  • Material Science: : Applied in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate exerts its effects is multifaceted, involving interactions at the molecular level:

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering biochemical pathways.

  • Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(6-chloro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing mainly by the halogen substituent (fluorine vs. chlorine).

  • Benzyl 2-(6-fluoro-3-ethylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing by the alkyl group substituent (methyl vs. ethyl).

Properties

IUPAC Name

benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJODGEHSBRHRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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